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molecular formula C10H12O4 B8814266 2,5-Dimethoxyphenyl acetate CAS No. 27257-06-3

2,5-Dimethoxyphenyl acetate

Cat. No. B8814266
M. Wt: 196.20 g/mol
InChI Key: CRRVWPUSJUNVFP-UHFFFAOYSA-N
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Patent
US07812040B2

Procedure details

CH3COONa (0.7 g, 0.009 mol) was added under stirring to a solution of 2′,5′-dimethoxyacetophenone (CAS 1201-38-3, 45 g, 0.25 mol) in acetic acid (50 mL). A 50% solution of H2O2 in H2O (43 g, 0.62 mol) was added dropwise at 40° C. The reaction mixture was stirred at 40° C. for 144 h. Then it was cooled, diluted with ether (150 mL) and H2O (100 mL), and alkalized to pH 6 with a saturated solution of K2CO3. The layers were separated. The organic one was washed with water (2×100 mL), brine, dried, and evaporated. The residue was recrystallized from ether to give the title compound (13.9 g, 28%) as white crystals. LCMS data: 197.0 (M+H)+ and 155.1, 156.1 (M-Ac+H) (calculated for C10H12O4 196.2). 1H NMR data (DMSO-d6): 7.04 (d, 1H, J=9.0 Hz, Ar—H), 6.80 (dd, 1H, J1=3.2 Hz, J2=9.0 Hz, Ar—H), 6.72 (d, 1H, J=2.9 Hz, Ar—H), 3.70 (s, 3H, —OCH3), 3.69 (s, 3H, —OCH3), 2.24 (s, 3H, —COCH3).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
43 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
28%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:4][Na])=[O:3].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:9]=1C(=O)C.OO.C([O-])([O-])=O.[K+].[K+]>C(O)(=O)C.CCOCC.O>[C:2]([O:4][C:12]1[CH:13]=[C:8]([O:7][CH3:6])[CH:9]=[CH:10][C:11]=1[O:14][CH3:15])(=[O:3])[CH3:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
CC(=O)O[Na]
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
43 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. for 144 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic one was washed with water (2×100 mL), brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ether

Outcomes

Product
Details
Reaction Time
144 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 787.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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